molecular formula C7H10ClIN2O2S B12225098 5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride

5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B12225098
M. Wt: 348.59 g/mol
InChI Key: YNDKBWHIDZAIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClIN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the iodination of a pyrazole precursor followed by sulfonylation. One common method involves the reaction of 1-isobutyl-1H-pyrazole-4-sulfonyl chloride with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
  • 5-Chloro-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
  • 5-Fluoro-1-isobutyl-1H-pyrazole-4-sulfonyl chloride

Uniqueness

5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding.

Properties

Molecular Formula

C7H10ClIN2O2S

Molecular Weight

348.59 g/mol

IUPAC Name

5-iodo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C7H10ClIN2O2S/c1-5(2)4-11-7(9)6(3-10-11)14(8,12)13/h3,5H,4H2,1-2H3

InChI Key

YNDKBWHIDZAIHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C=N1)S(=O)(=O)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.